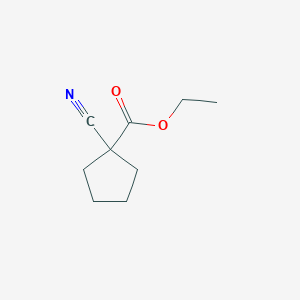

Ethyl 1-cyanocyclopentanecarboxylate

Overview

Description

Ethyl 1-cyanocyclopentanecarboxylate is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of cyclopentane, featuring a cyano group and an ethyl ester group attached to the cyclopentane ring. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-cyanocyclopentanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Catalytic Hydrogenation of the Cyano Group

Ethyl 1-cyanocyclopentanecarboxylate undergoes selective hydrogenation of the nitrile group to form ethyl 1-(aminomethyl)cyclopentanecarboxylate.

-

Catalyst : Raney nickel (slurry in water)

-

Solvent : Ethanol

-

Atmosphere : H₂ gas

-

Temperature : Room temperature

-

Duration : 48 hours

Results :

| Parameter | Value |

|---|---|

| Starting Material | 10.0 g (59.8 mmol) |

| Product Yield | 7.30 g (71.0%) |

| Purity | Colorless oil |

Characterization :

-

¹H NMR (CDCl₃) : δ 4.13 (q, 2H), 2.80 (s, 2H), 1.24 (t, 3H).

-

Rf : 0.2 (10% MeOH/DCM, ninhydrin stain).

This reduction preserves the ester group while converting the nitrile to a primary amine, demonstrating chemoselectivity under mild conditions.

Acidic Hydrolysis for Carboxylic Acid Formation

The nitrile group can be hydrolyzed to a carboxylic acid under strongly acidic conditions.

-

Reagents : Concentrated HCl (100 mL)

-

Conditions : Reflux for 90 hours

-

Substrate : Ethyl 1-cyano-1,2-cyclopentane dicarboxylate (28 g)

Results :

| Parameter | Value |

|---|---|

| Product | Trans-cyclopentane-1,2-dicarboxylic acid |

| Yield | 16.8 g (90%) |

| Melting Point | 161–163°C |

While this study used a dicarboxylate analog, the conditions are applicable to this compound for nitrile-to-acid conversion.

Base-Mediated Cyclization Reactions

This compound participates in cyclization reactions to form functionalized bicyclic derivatives. A study using DBU (1,8-diazabicycloundec-7-ene) in dichloromethane achieved high yields of 1,3-dicyanocyclopentane-1,3-dicarboxylates .

General Reaction Setup :

-

Base : DBU

-

Solvent : DCM

-

Temperature : Reflux (12 hours)

| Entry | R₁ | R₂ | Product | Yield (%) |

|---|---|---|---|---|

| 1 | p-CH₃ | p-Cl | 3a | 87 |

| 4 | m-Cl | H | 3d | 82 |

| 7 | p-Br | p-Cl | 3g | 85 |

Mechanistic Insight :

The reaction proceeds via deprotonation of the α-hydrogen to the ester, followed by nucleophilic attack on electrophilic substrates. The cyano group stabilizes intermediates through electron withdrawal.

Alkylation and Ring Expansion

Alkylation with diethyl malonate and 1,3-dibromopropane under basic conditions forms tetraethyl pentane-1,1,5,5-tetracarboxylate, a precursor to cyclopentane derivatives .

Key Steps :

-

Alkylation : NaOEt in ethanol, 24-hour reflux.

-

Cyclization : NaCN in ethanol, 60-hour reflux.

Yield Data :

| Step | Yield (%) |

|---|---|

| Alkylation | 89.7 |

| Cyclization to Cyano Ester | 81.6 |

Functional Group Compatibility

Scientific Research Applications

Basic Characteristics

- Molecular Weight : 167.21 g/mol

- Chemical Structure : Ethyl 1-cyanocyclopentanecarboxylate features a five-membered cyclopentane ring with an ethyl ester and a cyano group attached.

- IUPAC Name : Ethyl 1-cyanocyclopentane-1-carboxylate

- SMILES Notation : CCOC(=O)C1(CCCC1)C#N

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, such as:

- Nucleophilic Substitution Reactions : The cyano group can be replaced by other nucleophiles to create more complex molecules.

- Cyclization Reactions : The compound can undergo cyclization to form larger cyclic structures, which are valuable in drug development.

Medicinal Chemistry

Recent studies have explored the potential of this compound as a precursor for bioactive compounds. Its derivatives may exhibit pharmacological properties, making it a candidate for further investigation in drug design.

Proteomics Research

This compound has been utilized in proteomics research as a reagent for labeling proteins. This application is crucial for studying protein interactions and functions within biological systems .

Material Science

In material science, this compound can be employed in the synthesis of polymers and other materials due to its reactive functional groups. Its ability to form esters makes it useful in creating copolymers with specific properties.

Case Study 1: Synthesis of Novel Cyclic Compounds

A study demonstrated the utility of this compound in synthesizing novel cyclic compounds through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors.

Case Study 2: Development of Bioactive Derivatives

Research focused on modifying this compound to develop derivatives with potential anti-inflammatory properties. These derivatives were tested in vitro, showing promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of ethyl 1-cyanocyclopentanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in the body.

Comparison with Similar Compounds

Ethyl 1-cyanocyclopentanecarboxylate can be compared with other similar compounds, such as:

Ethyl 1-cyanocyclohexanecarboxylate: Similar structure but with a six-membered ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

These compounds share similar reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts .

Biological Activity

Ethyl 1-cyanocyclopentanecarboxylate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a cyclopentane ring substituted with a cyano group and an ethyl ester, contributing to its unique chemical reactivity and biological potential.

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been shown to inhibit various enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes. For example, studies have reported the following IC50 values for enzyme inhibition:

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 25 |

| Aldose Reductase | 30 |

These findings suggest that the compound could be explored further for its potential in managing metabolic disorders.

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against several bacterial strains. The results from in vitro studies are summarized in the table below:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The presence of the cyano group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins, while the ester group can form hydrogen bonds, stabilizing binding to its targets.

Case Study: Antidiabetic Potential

A study conducted on diabetic rats treated with this compound showed a significant reduction in blood glucose levels compared to control groups. The compound's ability to inhibit α-amylase and aldose reductase was highlighted as a key factor in its antidiabetic activity.

Research Findings: Pharmacological Profiles

Recent pharmacological evaluations have revealed that this compound possesses not only antimicrobial but also potential antitumor activities. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 18 |

| A549 (Lung) | 22 |

These findings suggest that further research into its anticancer properties is warranted.

Properties

IUPAC Name |

ethyl 1-cyanocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWIERPHIAKPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576921 | |

| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28247-14-5 | |

| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.